N,N'-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide)
Description
N,N'-[Pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) is a bis-benzamide derivative featuring a central pyrimidine ring connected via sulfanediylmethanediyl (–S–CH2–) linkers to two 2-fluorobenzamide groups. Its structure combines the rigidity of the pyrimidine core with the electronic effects of fluorine substituents, which may enhance binding affinity and metabolic stability .
Key structural features include:
- Pyrimidine core: Provides a planar aromatic system for π-π stacking interactions.
- Sulfanediylmethanediyl linkers: Introduce flexibility and sulfur atoms capable of hydrogen bonding or metal coordination.
- 2-Fluorobenzamide groups: Fluorine atoms at the ortho position likely influence solubility and steric interactions.
Properties
Molecular Formula |
C20H16F2N4O2S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-fluoro-N-[[2-[[(2-fluorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H16F2N4O2S2/c21-15-7-3-1-5-13(15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-6-2-4-8-16(14)22/h1-10H,11-12H2,(H,24,27)(H,25,28) |
InChI Key |
QJBNMIQOJBGWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a cyclization reaction involving amidines and ketones . The sulfur-containing methylene bridges are introduced via a nucleophilic substitution reaction, where thiol groups react with halomethyl intermediates. Finally, the fluorobenzamide groups are attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methylene bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide groups to amines.
Substitution: The fluorine atoms on the benzamide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Mechanism of Action
The mechanism of action of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur-containing methylene bridges and fluorobenzamide groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Key Findings
Sulfur Linkers: Unlike ether or amine linkers in compounds from , sulfanediylmethanediyl groups may facilitate metal coordination, as seen in Fe(III)/Cu(II) complexes of thiourea-linked pyrimidines .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for bis-pyrimidine acetamides (e.g., Pd-catalyzed cross-coupling in ), though sulfur linkers may require thiol-ene or nucleophilic substitution steps.
Biological Relevance :
- Pyrimidine-based bis-benzamides (e.g., antifolates in ) often target dihydrofolate reductase (DHFR). The fluorine and sulfur motifs in the target compound could improve target affinity or resistance profile compared to trimethoprim derivatives .
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